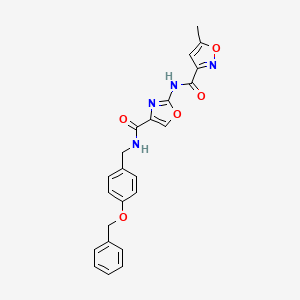
N-(4-((4-(ベンジルオキシ)ベンジル)カルバモイル)オキサゾール-2-イル)-5-メチルイソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields, including chemistry and pharmaceuticals
科学的研究の応用
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide finds applications across multiple disciplines:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Medicine: : Investigated for its role in developing new pharmaceuticals, especially those targeting specific pathways or receptors.
Industry: : Utilized in the creation of polymers and other materials with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves several key steps:
Formation of Oxazole Ring: : This can be achieved via a cyclization reaction, often involving reagents like carboxylic acids and amines under conditions such as heating or the use of catalysts.
Introduction of the Carbamoyl Group: : This typically involves the reaction of an amine with a carbamoyl chloride derivative under controlled temperatures.
Attachment of the Benzyloxybenzyl Group: : This step may require nucleophilic substitution reactions, where the benzyloxybenzyl halide reacts with the intermediate compound.
Industrial Production Methods
For large-scale production, these reactions need to be optimized for efficiency and yield. This often involves selecting the right solvents, temperature control, and catalysts to drive the reactions to completion while minimizing by-products.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of various oxides or introduction of new functional groups.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents to simplify the compound’s structure.
Substitution: : Particularly, nucleophilic substitution reactions where various substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend largely on the reagents and conditions used but can range from simple alcohols and amines to complex cyclic compounds with varied functional groups.
作用機序
The compound’s mechanism of action is typically governed by its ability to interact with molecular targets such as enzymes or receptors. The specific pathways involved may include:
Binding to Enzymes: : Inhibiting or modifying enzyme activity.
Receptor Interaction: : Modulating receptor activity in cellular pathways.
類似化合物との比較
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide stands out among similar compounds due to its unique structural arrangement and functional groups. For instance:
Similar Compounds: : Compounds like benzyloxybenzamide derivatives or oxazole-containing molecules.
Uniqueness: : Its combination of benzyloxy, carbamoyl, and isoxazole groups contribute to its distinctive chemical behavior and applications.
生物活性
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies and research efforts.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C23H20N4O5
- Molecular Weight: 432.4 g/mol
- CAS Number: 1421476-01-8
The compound features a unique arrangement of isoxazole and oxazole moieties, which are known for their biological significance.
Research indicates that compounds similar to N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exhibit various mechanisms of action, primarily through enzyme inhibition. For instance, derivatives of benzamide structures have shown significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .
2. Neuroprotective Effects
Studies have demonstrated that compounds with similar structural features possess neuroprotective effects. For example, certain derivatives exhibited potent MAO-B inhibitory activity, with IC50 values indicating strong competitive inhibition. Such properties suggest potential therapeutic applications in neurodegenerative disorders .
Table 1: Comparison of MAO-B Inhibitory Activities
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| N-(4-(benzyloxy)benzyl)carbamoyl derivative | 0.062 | Competitive |
| Rasagiline | 0.0953 | Irreversible |
| Safinamide | 0.0572 | Reversible |
3. Anti-inflammatory Properties
Compounds related to N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Neuroprotection in Parkinson's Disease
A study focused on a series of benzamide derivatives demonstrated that specific compounds exhibited significant neuroprotective effects against oxidative stress and inflammation in neuronal cells. The results indicated that these compounds could be promising candidates for further development in treating Parkinson's disease due to their ability to inhibit MAO-B and reduce neuroinflammation .
Case Study 2: Cancer Therapeutics
Another study explored the use of benzamide derivatives as RET kinase inhibitors. These compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting potential applications in cancer therapy .
特性
IUPAC Name |
5-methyl-N-[4-[(4-phenylmethoxyphenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-15-11-19(27-32-15)22(29)26-23-25-20(14-31-23)21(28)24-12-16-7-9-18(10-8-16)30-13-17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCFGYQIUBLRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














